molecular formula C11H8F3NO2S B2895783 Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate CAS No. 1609256-10-1

Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate

Cat. No. B2895783
M. Wt: 275.25
InChI Key: AMLYZPBYHYGQCU-UHFFFAOYSA-N
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Description

“Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C11H8F3NO2S . It is a derivative of benzothiophene, a naturally occurring heterocycle found in petroleum deposits . Benzothiophenes are important components of organic semiconductors due to their potential for elongated and highly delocalized electronic structures .


Synthesis Analysis

The synthesis of “Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” involves the reaction of 2-Fluoro-5-(trifluoromethyl)benzonitrile with methyl thioglycolate and triethylamine . This reaction is carried out under microwave irradiation in DMSO at 130 °C, providing rapid access to 3-aminobenzo[b]thiophenes .


Molecular Structure Analysis

The molecular weight of “Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” is 275.2469296 . The compound contains a benzothiophene core, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring .


Chemical Reactions Analysis

“Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” can be used as a building block in medicinal chemistry . It has been applied in the synthesis of the thieno[2,3-b]pyridine core motif of LIMK1 inhibitors, the benzo[4,5]thieno[3,2-e][1,4]diazepin-5(2H)-one scaffold of MK2 inhibitors, and a benzo[4,5]thieno[3,2-d]pyrimidin-4-one inhibitor of the PIM kinases .


Physical And Chemical Properties Analysis

“Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate” is a colorless solid . Its melting point is 140–141 °C .

Scientific Research Applications

Kinase Inhibition for Cancer Therapy

Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate: is utilized in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling and metabolism. Overactive kinases are often associated with cancer, making them a significant target for anticancer drugs. This compound serves as a precursor in the development of inhibitors targeting the LIM kinase family, which is implicated in tumor cell metastasis .

Organic Semiconductor Components

Due to its potential for elongated and highly delocalized electronic structures, this compound is also valuable in the field of organic semiconductors. Organic semiconductors are crucial for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Tubulin Polymerization Inhibitors

In medicinal chemistry, Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate is incorporated into molecules that inhibit tubulin polymerization. This process is essential for cell division, and its inhibition is a strategy to prevent the growth of cancer cells .

Acetyl-CoA Carboxylase Inhibitors

This compound is a building block in the synthesis of acetyl-CoA carboxylase inhibitors. These inhibitors have potential applications in treating metabolic disorders, as acetyl-CoA carboxylase plays a critical role in fatty acid metabolism .

Antidepressants and Estrogen Receptor Modulators

The benzothiophene moiety, present in this compound, is found in various antidepressants and estrogen receptor modulators. These applications leverage the compound’s ability to interact with biological targets, influencing mood regulation and hormonal balance .

Antifungal Agents

Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate: is used in the synthesis of antifungal agents like Sertaconazole. Such agents act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

Benzothiophenes and their derivatives, including “Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate”, have shown great promise in fragment-based drug discovery and in hit identification or lead development . They have enormous potential for further derivatization . Therefore, future research may focus on exploring these potentials and developing new drugs based on these compounds.

properties

IUPAC Name

methyl 3-amino-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c1-17-10(16)9-8(15)6-4-5(11(12,13)14)2-3-7(6)18-9/h2-4H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLYZPBYHYGQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-Amino-5-(trifluoromethyl)benzothiophene-2-carboxylate

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